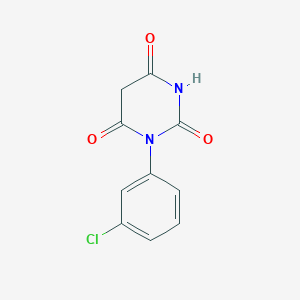

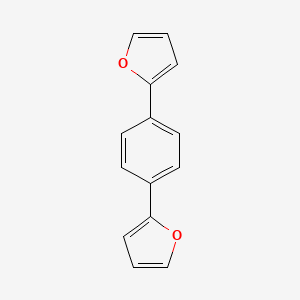

![molecular formula C20H10N4O4 B3327402 Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)- CAS No. 34072-51-0](/img/structure/B3327402.png)

Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-

Übersicht

Beschreibung

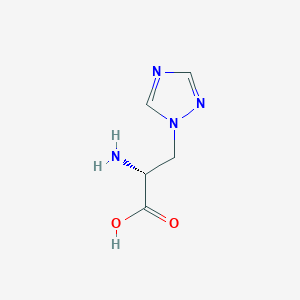

Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)- is a chemical compound with the molecular formula C20H10N4O4 . It is also known as N,N’-di-(4-pyridyl)-1,2,4,5-benzenetetracarboxydiimide .

Molecular Structure Analysis

The molecular structure of Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)- has been analyzed and its molecular formula is C20H10N4O4 . The average mass is 370.318 Da and the monoisotopic mass is 370.070190 Da .Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs)

This compound has been used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with unique properties like high porosity, large surface area, and the ability to host molecules within their structures. In this context, the compound has been used to construct highly porous MOFs with high BET areas and narrow pore size distributions .

Environmental Protection

The ability of these MOFs to selectively capture CO2 and light hydrocarbons suggests potential applications in environmental protection . By selectively capturing these gases, they could help reduce greenhouse gas emissions and mitigate climate change .

Therapeutic Applications

While not directly related to the compound , compounds with similar structures, such as 1,3-diazole, have shown a wide range of therapeutic activities . These include analgesic, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity . It’s possible that the compound could have similar therapeutic applications, but further research would be needed to confirm this.

Drug Development

The compound could potentially be used in drug development . For instance, functionalized cereblon ligands have been used for the development of Thalidomide-based PROTACs . The presence of an amine group in this compound allows for rapid conjugation with carboxyl linkers via peptide coupling reactions, making it a basic building block for making protein degrader library .

Stress-Activated Protein Kinase Involvement

Another compound with a similar structure, 2-[2-(2-FLUOROPHENYL)PYRIDIN-4-YL]-1,5,6,7-TETRAHYDRO-4H-PYRROLO[3,2-C, has been found to be involved in the activation of stress-activated serine/threonine-protein kinase . This kinase is involved in various cellular processes such as cytokines production, endocytosis, reorganization of the cytoskeleton, cell migration, cell cycle control, and chromatin remodeling . It’s possible that the compound could have similar biological activities, but further research would be needed to confirm this.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

Based on the structure, it can be inferred that the compound might interact with its targets through the pyrrole and pyrazine rings present in its structure . The nitrogen atoms in these rings could potentially form hydrogen bonds with the target molecules, thereby affecting their function.

Biochemical Pathways

For instance, pyrrolopyrazine derivatives have shown activity on kinase inhibition , which suggests that this compound might also interfere with kinase-related pathways.

Result of Action

Based on the biological activities exhibited by similar compounds, it can be inferred that this compound might have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Eigenschaften

IUPAC Name |

2,6-dipyridin-4-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10N4O4/c25-17-13-9-15-16(20(28)24(19(15)27)12-3-7-22-8-4-12)10-14(13)18(26)23(17)11-1-5-21-6-2-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZBZNMCVZTMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Methylene-3alpha,5beta-bis(tert-butyldimethylsiloxy)cyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3327380.png)

![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)